Racemethionine

Catalog No.
S540985
CAS No.
59-51-8
M.F
C5H11NO2S
C5H11NO2S
CH3S(CH2)2CH(NH2)COOH
M. Wt
149.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Racemethionine

CAS Number

59-51-8

Product Name

Racemethionine

IUPAC Name

2-amino-4-methylsulfanylbutanoic acid

Molecular Formula

C5H11NO2S
C5H11NO2S
CH3S(CH2)2CH(NH2)COOH

Molecular Weight

149.21 g/mol

InChI

InChI=1S/C5H11NO2S/c1-9-3-2-4(6)5(7)8/h4H,2-3,6H2,1H3,(H,7,8)

InChI Key

FFEARJCKVFRZRR-UHFFFAOYSA-N

SMILES

CSCCC(C(=O)O)N

Solubility

32.7 mg/mL at 25 °C
Solubility in water, g/100ml at 20 °C: 4.8
Soluble in water; Insoluble in ether
Soluble (in ethanol)

Synonyms

L-Isomer Methionine, L-Methionine, Liquimeth, Methionine, Methionine, L Isomer, Methionine, L-Isomer, Pedameth

Canonical SMILES

CSCCC(C(=O)O)N

Isomeric SMILES

CSCC[C@H](C(=O)O)N

Description

The exact mass of the compound Racemethionine is 149.051 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.33 m32.7 mg/ml at 25 °c32.7 mg/ml at 25 °csolubility in water, g/100ml at 20 °c: 4.8soluble in water; insoluble in ethersoluble (in ethanol). The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 522406. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Amino Acids, Sulfur. It belongs to the ontological category of amino acid zwitterion in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern. However, this does not mean our product can be used or applied in the same or a similar way.

Role as a Precursor for Methionine:

Racemethionine is a combination of L-methionine and D-methionine, mirror images of each other. In the body, only L-methionine is used as the essential amino acid. However, some research suggests that Racemethionine can be converted to L-methionine in the body (). This makes it a potential source for studying methionine metabolism and its role in various biological processes.

Protein Synthesis Studies:

L-methionine is a crucial component of proteins. Racemethionine, due to its presence of D-methionine, can be used to study protein synthesis and folding. Researchers can incorporate Racemethionine into cell cultures and track its incorporation into proteins. The presence of D-methionine can disrupt the normal protein folding process, allowing scientists to understand the importance of proper amino acid configuration in protein function ().

Investigating Methionine-Dependent Processes:

Certain biological processes rely on methionine availability. Racemethionine, with its mix of L and D forms, can be a tool to investigate the specific role of L-methionine in these processes. For example, researchers might use Racemethionine to study methionine's role in methylation, a process crucial for gene expression and regulation (). By observing the effects of Racemethionine compared to L-methionine alone, scientists can gain insights into the specific requirements of these processes.

Racemethionine, also known as DL-methionine, is a sulfur-containing alpha-amino acid with the chemical formula C5H11NO2SC_5H_{11}NO_2S. It is a racemic mixture of the two enantiomers: L-methionine and D-methionine. This compound plays an essential role in various biological processes and is classified as an essential amino acid, meaning it must be obtained through dietary sources. Racemethionine is commonly found in protein-rich foods such as meats, fish, dairy products, and certain nuts and seeds .

The primary significance of L-methionine lies in its role as a building block for proteins and its involvement in various metabolic pathways. One notable application of racemethionine is its ability to acidify urine []. This property can be helpful in managing conditions like cystinuria, where excess cystine excretion can lead to kidney stones. The exact mechanism of this acidification effect remains under investigation, but it's likely due to the metabolism of methionine to sulfuric acid.

  • Transsulfuration Pathway: Racemethionine can react with cysteine to form cystathionine, which is subsequently cleaved to produce homocysteine. This pathway is crucial for sulfur metabolism and amino acid interconversion .
  • Methylation Reactions: As a methyl donor, racemethionine plays a vital role in methylation reactions that are essential for DNA methylation and the regulation of gene expression .
  • Detoxification: It acts as a precursor for the synthesis of other important biomolecules and participates in detoxification processes in the liver .

Racemethionine can be synthesized through several methods:

  • Chemical Synthesis: One method involves the reaction of acrolein with methanethiol and cyanide to yield racemethionine. Another approach utilizes diethyl sodium phthalimidomalonate, which undergoes alkylation followed by hydrolysis and decarboxylation to produce racemethionine .
  • Biological Synthesis: In biological systems, racemethionine is synthesized from aspartic acid through a series of enzymatic reactions involving homoserine as an intermediate .

Racemethionine has numerous applications across various fields:

  • Nutritional Supplement: It is widely used as a dietary supplement to enhance amino acid profiles in food products and support metabolic health.
  • Pharmaceutical Formulations: Racemethionine is incorporated into pharmaceutical formulations aimed at treating liver disorders and enhancing detoxification processes .
  • Food Industry: It serves as a flavoring agent due to its mild sulfurous taste and is added to various food products .

Racemethionine shares structural similarities with several other amino acids and sulfur-containing compounds. Here are some notable comparisons:

CompoundChemical FormulaKey Features
L-MethionineC5H11NO2SC_5H_{11}NO_2SEssential amino acid; biologically active form
D-MethionineC5H11NO2SC_5H_{11}NO_2SNon-essential; less common in biological systems
CysteineC3H7NO2SC_3H_7NO_2SContains sulfur; involved in protein synthesis
HomocysteineC4H9NO2SC_4H_{9}NO_2SIntermediate in methionine metabolism

Uniqueness of Racemethionine

Racemethionine's uniqueness lies in its racemic nature, providing both enantiomers that may have different biological activities. While L-methionine is primarily utilized for protein synthesis and metabolic functions, D-methionine's role remains less defined but may offer distinct benefits in specific contexts such as supplementation or therapeutic applications. This duality allows racemethionine to serve diverse roles in nutrition and medicine that are not available from its individual enantiomers alone.

Traditional Chemical Synthesis Routes

Strecker Synthesis and Bucherer-Bergs Reaction Mechanisms

The Strecker synthesis represents one of the most significant chemical methodologies for producing racemethionine, involving the reaction of methional (3-methylthiopropionaldehyde) with ammonia and hydrogen cyanide to form α-aminonitriles, which are subsequently hydrolyzed to yield the target amino acid [1] [2]. This synthesis proceeds through a well-characterized two-stage mechanism where the initial formation of an imine intermediate is followed by cyanide addition and subsequent nitrile hydrolysis [1] [2].

The mechanistic pathway begins with the nucleophilic attack of ammonia on the carbonyl carbon of methional, resulting in the formation of an imine intermediate after water elimination [1]. The cyanide ion then attacks the electrophilic carbon of the imine, creating an α-aminonitrile intermediate [1] [2]. The final hydrolysis step converts the nitrile functionality to a carboxylic acid group under acidic conditions, yielding racemic methionine [1] [2].

Commercial applications of the Strecker synthesis have demonstrated typical yields ranging from 70 to 85 percent under optimized reaction conditions [1] [3]. The process typically operates at temperatures between 80 and 100 degrees Celsius, with reaction times extending from several hours to complete conversion [3]. The method is particularly valued for its scalability and relatively straightforward implementation in industrial settings [1].

The Bucherer-Bergs reaction offers an alternative chemical route to racemethionine through the formation of hydantoin intermediates [4] [5]. This multicomponent reaction involves the condensation of methional with potassium cyanide and ammonium carbonate in aqueous ethanol at temperatures of 60 to 70 degrees Celsius [4] [5]. The reaction mechanism proceeds through the initial formation of a cyanohydrin intermediate, followed by the incorporation of carbon dioxide and ammonia to generate the hydantoin ring structure [4].

The hydantoin intermediate undergoes subsequent hydrolysis under alkaline conditions to yield the racemic amino acid [4] [5]. This reaction pathway demonstrates particular utility for aromatic and aliphatic aldehydes, with reported yields typically ranging from 65 to 80 percent [4] [5]. The Bucherer-Bergs reaction exhibits advantages in terms of direct hydantoin formation, which can be valuable for certain downstream processing applications [4].

Both synthetic routes face significant challenges related to the use of highly toxic reagents, particularly hydrogen cyanide and potassium cyanide [4] [5]. These safety concerns necessitate specialized handling procedures and equipment, contributing to increased production costs and regulatory compliance requirements [4] [5].

Industrial-Scale Production via Propylene Derivatives

The most widely implemented industrial approach to racemethionine production utilizes propylene as the primary feedstock, representing the dominant commercial synthesis methodology [6] [3]. This process involves a multi-step sequence beginning with the oxidation of propylene to acrolein, followed by reaction with methyl mercaptan to generate methional, and culminating in the Strecker-type synthesis to produce the final amino acid [6] [3].

The initial oxidation step converts propylene to acrolein using a multitubular fixed-bed reactor system with air as the oxidizing agent [6]. This reaction typically operates at elevated temperatures and requires careful control of reaction conditions to optimize acrolein yield while minimizing side product formation [6]. The resulting acrolein undergoes absorption and purification steps to achieve the required purity for subsequent reactions [6].

The second phase involves the reaction of acrolein with methyl mercaptan in the presence of catalysts and stabilizers to produce methional [6] [3]. This step occurs in specialized absorber columns where the liquid-phase reaction generates methional with high selectivity [6]. The methional product is subsequently separated and purified through distillation and other separation techniques [6].

The final conversion of methional to racemethionine employs a variant of the Strecker synthesis using hydrogen cyanide and aqueous solutions of carbon dioxide and ammonia [6] [3]. This reaction produces an intermediate hydantoin compound, which undergoes hydrolysis to yield the final racemic methionine product [6] [3]. The overall process achieves yields of 75 to 90 percent with production capacities reaching 150,000 tons per year in large-scale facilities [6].

Industrial implementations of this technology demonstrate space-time yields ranging from 3.2 to 8.5 grams per liter per hour, with production costs typically falling between 2.5 and 4.0 dollars per kilogram [6] [7]. The propylene-based route offers advantages in terms of continuous operation, well-established supply chains for raw materials, and proven scalability to meet global demand requirements [6] [7].

Biocatalytic and Enzymatic Conversion Strategies

D-Amino Acid Oxidase-Mediated Racemate Resolution

D-amino acid oxidase represents a highly effective biocatalytic system for the resolution of racemic methionine mixtures, offering exceptional stereoselectivity and environmentally favorable reaction conditions [8] [9] [10]. This flavin-dependent enzyme catalyzes the oxidative deamination of D-methionine to the corresponding α-keto acid, leaving L-methionine unchanged and enabling efficient separation of the desired enantiomer [8] [9].

The enzymatic mechanism involves the binding of D-methionine to the enzyme active site, followed by hydride transfer to the flavin adenine dinucleotide cofactor and subsequent oxidation to form the corresponding α-keto acid product [8] [9]. Hydrogen peroxide is generated as a byproduct during this process, necessitating the inclusion of catalase to prevent enzyme inactivation and unwanted side reactions [8].

Optimization studies have demonstrated that the addition of catalase from Micrococcus lysodeikticus enables achievement of quantitative α-keto acid yields after complete conversion of D-methionine [8]. The space-time yield of α-keto acid production increased dramatically from 0.14 grams per liter per hour without catalase to 8.26 grams per liter per hour with catalase supplementation [8].

The resolution process typically operates at pH values between 8.0 and 8.5 with optimal temperatures ranging from 30 to 37 degrees Celsius [8] [9]. Enzyme activities of 2.5 to 15.0 units per milligram protein have been reported, with Michaelis constants ranging from 0.5 to 2.1 millimolar for D-methionine substrates [8] [9].

Further refinement of this biocatalytic approach involves coupling D-amino acid oxidase with leucine dehydrogenase to achieve complete conversion of racemic methionine to the L-enantiomer [10]. This coupled system converts the α-keto acid intermediate back to L-methionine through reductive amination, utilizing nicotinamide adenine dinucleotide and ammonium formate as cofactors [10]. The integrated process achieves yields exceeding 95 percent with enantiomeric excess values greater than 99 percent [10].

Multi-Enzyme Cascade Systems for Stereoselective Synthesis

Multi-enzyme cascade systems represent advanced biocatalytic approaches that integrate multiple enzymatic transformations into coordinated reaction sequences for the stereoselective synthesis of L-methionine [11] [12] [13]. These systems offer significant advantages in terms of eliminating intermediate purification steps, handling unstable intermediates, and overcoming unfavorable thermodynamic equilibria through coupled reactions [13].

The development of efficient cascade systems requires careful optimization of enzyme concentrations, substrate ratios, and reaction conditions to ensure balanced flux through all enzymatic steps [13] [14]. Mathematical modeling approaches have proven valuable for identifying bottlenecks and determining optimal enzyme activity ratios for achieving maximum overall productivity [14].

One particularly successful cascade implementation involves the integration of adenosine kinase, polyphosphate kinases, and methionine-related enzymes for the synthesis of methionine derivatives [13]. This four-enzyme system achieves synthesis rates comparable to single-step reactions while enabling the use of inexpensive starting materials such as adenosine and polyphosphate [13].

The cascade approach has demonstrated overall yields of 0.08 mole product per mole starting material, which compares favorably with traditional chemical synthesis methods [13]. The system operates under mild conditions with temperatures ranging from 30 to 50 degrees Celsius and pH values between 7.0 and 8.0 [13].

Alternative cascade strategies focus on the direct enzymatic synthesis of L-methionine from activated homoserine derivatives and methyl mercaptan using specialized sulfhydrylase enzymes [15] [16]. The yeast enzyme O-acetylhomoserine sulfhydrylase demonstrates particularly promising activity for this transformation, achieving maximum conversion rates of 86 percent under optimized conditions [15].

Recent advances in cascade system design have incorporated fusion enzyme approaches where multiple catalytic functions are combined into single polypeptide chains [11]. These fusion systems can achieve space-time yields exceeding 1,500 grams per liter per day while requiring minimal catalyst loadings of less than 2 percent by weight [11].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid; [MP Biomedicals MSDS]
Solid; [Merck Index] Colorless or white solid; [ICSC] White powder; [Sigma-Aldrich MSDS]
Solid
COLOURLESS CRYSTALS OR WHITE POWDER.
White crystalline platelets or powder; Characteristic aroma

Color/Form

Minute hexagonal plates from dilute alcohol
Colorless or white, lustrous plates or as white, crystalline powde

XLogP3

-1.9

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

149.05104977 g/mol

Monoisotopic Mass

149.05104977 g/mol

Boiling Point

300.00 to 301.00 °C. @ 760.00 mm Hg

Heavy Atom Count

9

Taste

Sulfurous

Density

Relative density (water = 1): 1.3

Odor

Faint

Decomposition

281 °C

Appearance

Solid powder

Melting Point

281 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

73JWT2K6T3

Related CAS

26062-47-5

Drug Indication

Used for protein synthesis including the formation of SAMe, L-homocysteine, L-cysteine, taurine, and sulfate.

Therapeutic Uses

A sulfur containing essential amino acid that is important in many body functions. It is a chelating agent for heavy metals
Methionine ... enhances the synthesis of glutathione and is used as an alternative to acetylcysteine in the treatment of paracetamol poisoning.
... Many of signs of toxicity /of selenium poisoning/ can be prevented by high-protein diets, and by methionine in the presence of Vitamin E.
In Europe, oral methionine (10 g over 12 hours) is approved as an agent to restore depleted glutathione stores and prevent hepatotoxicity after large acetaminophen ingestions. N-Acetyl-L-cysteine remains the preferred antidote for acetaminophen overdose in the United States, Canada, Scotland, and most of England.
For more Therapeutic Uses (Complete) data for (L)-Methionine (9 total), please visit the HSDB record page.

Pharmacology

Methionine is one of nine essential amino acids in humans (provided by food), Methionine is required for growth and tissue repair. A sulphur-containing amino acid, methionine improves the tone and pliability of skin, hair, and strengthens nails. Involved in many detoxifying processes, sulphur provided by methionine protects cells from pollutants, slows cell aging, and is essential for absorption and bio-availability of selenium and zinc. Methionine chelates heavy metals, such as lead and mercury, aiding their excretion. It also acts as a lipotropic agent and prevents excess fat buildup in the liver. (NCI04)

ATC Code

V - Various
V03 - All other therapeutic products
V03A - All other therapeutic products
V03AB - Antidotes
V03AB26 - Methionine

Mechanism of Action

The mechanism of the possible anti-hepatotoxic activity of L-methionine is not entirely clear. It is thought that metabolism of high doses of acetaminophen in the liver lead to decreased levels of hepatic glutathione and increased oxidative stress. L-methionine is a precursor to L-cysteine. L-cysteine itself may have antioxidant activity. L-cysteine is also a precursor to the antioxidant glutathione. Antioxidant activity of L-methionine and metabolites of L-methionine appear to account for its possible anti-hepatotoxic activity. Recent research suggests that methionine itself has free-radical scavenging activity by virtue of its sulfur, as well as its chelating ability.

Vapor Pressure

0.00000052 [mmHg]

Other CAS

59-51-8
33807-07-7
26062-47-5
348-67-4
63-68-3

Absorption Distribution and Excretion

Absorbed from the lumen of the small intestine into the enterocytes by an active transport process.

Metabolism Metabolites

Hepatic

Associated Chemicals

Methionine (DL);59-51-8
d-Methionine;657-27-2

Wikipedia

Methionine

Drug Warnings

Methionine may cause nausea, vomiting, drowsiness, and irritability. It should not be used in patients with acidosis. Methionine may aggravate hepatic encephalopathy in patients with established liver damage; it should be used with caution in patients with severe liver disease.
Vomiting is a common adverse effect.
Methionine ... may exacerbate hepatic encephalopathy when administered more than 10 hours postingestion.
The death of a control subject after an oral load of methionine for a study of the possible relationship between homocysteine and Alzheimer's disease is reported. The subject developed postload plasma concentrations of methionine far beyond those reported previously in humans given the usual oral loading dose of methionine (100 mg/kg body wt). Her preload plasma metabolite values rule out known genetic diseases that might predispose one to unusually high methionine concentrations. The most likely explanation for these events is that the subject received a substantial overdose of methionine. The possibility that extremely high methionine concentrations may lead to severe cerebral effects is discussed, and it is recommended that any move to increase the sensitivity of the usual methionine loading test by increasing the dose of methionine either not be undertaken or be taken only with extreme care.
When studying genetic factors in arteriosclerosis /the authors/ recorded acute complications during a standard methionine loading test (with a dose of 100 mg/kg bw) and assessed a 30-day mortality in a group of 296 patients with coronary artery or peripheral arterial disease and in 591 controls. Acute complications were observed in 33% of the women and 16.5% of the men. For each sex, the patients and controls exhibited the same proportion of complications. The most common symptom, dizziness, was attributable to methionine loading. In addition, isolated sleepiness, nausea, polyuria and decreased or increased blood pressure were observed in part of the subjects. None of the 887 individuals died within the 30-day period following the test...

Use Classification

Food additives -> Flavoring Agents
Fragrance Ingredients
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index
Cosmetics -> Skin conditioning; Antistatic; Hair conditioning

Methods of Manufacturing

The production method of choice for L-methionine is still the enzymatic resolution of racemic N-acetyl-methionine using acylase from Aspergillus oryzae. The production is carried out in a continuously operated fixed-bed or enzyme membrane reactor. Alternatively, L-methionine may be produced by microbial conversion of the corresponding 5-substituted hydantoin. With growing cells of Pseudomonas sp. strain NS671, D,L-5-(2-methylthioethyl)hydantoin was converted to L-methionine; a final concentration of 34 g/L and a molar yield of 93% have been obtained.
The most economic way for production of D,L-methionine is the chemical process based on acrolein, methyl mercaptan, hydrogen cyanide, and ammonium carbonate. beta-Methylthiopropionaldehyde, formed by addition of methyl mercaptan to acrolein, is the intermediate that reacts with hydrogen cyanide to give alpha-hydroxy-gamma-methylthiobutyronitrile. Treatment with ammonium carbonate leads to 5-(beta-methylthioethyl)hydantoin that is saponified by potassium carbonate giving D,L-methionine in up to 95% yield, calculated on acrolein. /D,L-Methionine/

General Manufacturing Information

Methionine: ACTIVE
D-Methionine: ACTIVE

Analytic Laboratory Methods

Method: AOAC 960.47; Procedure: microbiological, turbidimetric and titrimetric methods; Analyte: methionine; Matrix: vitamin preparations; Detection Limit: not provided.
Method: AOAC 994.12; Procedure: performic acid oxidation with acid hydrolysis-sodium metabisulfite method; Analyte: methionine; Matrix: feeds; Detection Limit: not provided.
Method: AOAC 999.13; Procedure: high performance liquid chromatography post-column derivatization; Analyte: methionine; Matrix: feed grade amino acid trade products or in premixes with more than 10% individual amino acid content; Detection Limit: not provided.
SIMPLE PROCEDURE IN WHICH SILVER LIGAND CHROMATOGRAPHY IS USED TO ISOLATE METHIONINE FROM AMINO ACID MIXTURES IS DESCRIBED.
The following methods have been developed for the analysis of free amino acids in blood, food, and feedstocks: (1) Protein hydrolysis, (2) Chromatographic methods that include high performance liquid chromatography (HPLC), gas chromatography (GC) and thin-layer chromatography (TLC), (3) Colorimetric and Fluorimetric Analysis, (4) Spectrometric Analysis, and (5) Enzymatic Determination and Microbial Assay /amino acids/

Clinical Laboratory Methods

GC-MS determination in biological fluids

Interactions

The adverse effects of methionine are alleviated by supplements of glycine or serine ... Vit B6 deficiency reduces the tolerance of the rat for methionine.
Pretreatment of young male rats with excess retinol (800 IU/g diet for 10 days) partially counteracted the adverse effects caused by a high methionine intake.
Methionine provided in the drinking water of pregnant rats injected with sodium valproate reduced the frequency of resorptions but did not improve embryo growth. Rats drinking methionine supplemented water had approx twice the level of serum free methionine and consumed only one half the volume of water as controls. Using whole rat embryo cultures, the simultaneous addition of methionine and sodium valproate to the medium provided no protection from the teratogenic effects of sodium valproate ... Protection from the teratogenic effects of sodium valproate was afforded by methionine and was particularly striking when embryos for culture were taken from pregnant rats that had been consuming methionine.
This study showed that short-term vitamin administration /(folic acid, vitamins B6 and B12)/ effectively reduced post-methionine load homocysteine levels and thereby ameliorated endothelium-dependent flow-mediated vasodilation in 16 healthy adults. Post-methionine load homocysteine levels decreased from 22.7+/-3.8 to 17.0+/-2.1 micromol/L (p <0.001), and flow-mediated vasodilation after methionine load increased from 8.6+/-3.6% to 13.8+/-2.9% (p <0.001) after vitamin administration.
For more Interactions (Complete) data for (L)-Methionine (18 total), please visit the HSDB record page.

Dates

Modify: 2023-08-15
1: Prabhu VV. A comparative clinical trial evaluating efficacy and safety of fixed dose combination of nimesulide (100 mg) and racemethionine (50 mg) (namsafe) versus reference drug (nimesulide) and other NSAIDs in the treatment of osteoarthritis. J Indian Med Assoc. 2008 Jun;106(6):402-4. PubMed PMID: 18839654.
2: Jankowski J, Ognik K, Kubinska M, Czech A, Juskiewicz J, Zdunczyk Z. The effect of DL-, L-isomers and DL-hydroxy analog administered at 2 levels as dietary sources of methionine on the metabolic and antioxidant parameters and growth performance of turkeys. Poult Sci. 2017 Sep 1;96(9):3229-3238. doi: 10.3382/ps/pex099. PubMed PMID: 28521012.
3: Albrecht A, Herbert U, Miskel D, Heinemann C, Braun C, Dohlen S, Zeitz JO, Eder K, Saremi B, Kreyenschmidt J. Effect of methionine supplementation in chicken feed on the quality and shelf life of fresh poultry meat. Poult Sci. 2017 Aug 1;96(8):2853-2861. doi: 10.3382/ps/pex071. PubMed PMID: 28419366.
4: Park I, Pasquetti T, Malheiros RD, Ferket PR, Kim SW. Effects of supplemental L-methionine on growth performance and redox status of turkey poults compared with the use of DL-methionine. Poult Sci. 2018 Jan 1;97(1):102-109. doi: 10.3382/ps/pex259. PubMed PMID: 29077910; PubMed Central PMCID: PMC5850274.

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